molecular formula C12H13N3O2S B1269944 (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone CAS No. 328285-82-1

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone

Cat. No.: B1269944
CAS No.: 328285-82-1
M. Wt: 263.32 g/mol
InChI Key: CPMGZDOJDNJHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and function . The exact pathways and targets depend on the context of its use in research .

Properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGZDOJDNJHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351105
Record name (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328285-82-1
Record name (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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